4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid is a complex organic compound with significant potential in pharmaceutical applications. It belongs to the class of carboxylic acids and is characterized by a chlorophenyl group, which enhances its biological activity. The compound's molecular formula is with a molecular weight of approximately 283.73 g/mol. Its synthesis and characterization are crucial for understanding its properties and potential uses in medicinal chemistry.
This compound can be synthesized from various precursors, including succinic anhydride and 4-chloroaniline, through established organic synthesis methods. It falls under the classification of amino acids due to the presence of an amino group, and its structure indicates it may exhibit properties typical of both carboxylic acids and amines.
The synthesis of 4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid can be achieved through several methods:
The synthesis process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid features:
Key structural data includes:
The compound can participate in various chemical reactions typical for carboxylic acids and amines, including:
The reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for 4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid primarily involves its interaction with biological targets, potentially influencing pathways related to inflammation or infection due to its structural similarity to known bioactive molecules.
Research indicates that compounds with similar structures often exhibit antimicrobial, anticancer, or anti-inflammatory activities . The exact biochemical pathways would require further investigation through biological assays.
Due to its unique structure, 4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid has potential applications in:
The exploration of 4-oxobutanoic acid derivatives represents a significant thread in medicinal chemistry, driven by the quest for enzyme inhibitors with therapeutic potential. Compounds featuring the 4-oxobutanoic acid scaffold—characterized by a ketone group separated from a carboxylic acid by a two-carbon spacer—emerged as synthetically versatile platforms for drug discovery. Early derivatives like 4-(4-chlorophenyl)-4-oxobutanoic acid (CAS 3984-34-7) were investigated for their physicochemical properties and reactivity, serving as precursors for more complex molecules [3] [6]. The strategic incorporation of aryl groups, such as the 4-chlorophenyl moiety, aimed to enhance binding interactions with biological targets through hydrophobic and electronic effects. The specific compound 4-((4-(4-chlorophenoxy)phenyl)amino)-4-oxobutanoic acid (CAS 57148-29-5) evolved from this lineage, with synthetic methodologies first reported in the 1980s. Key routes involved N-acylation of aromatic amines with succinic anhydride derivatives or palladium-catalyzed coupling reactions to introduce the critical phenoxy linkage, achieving yields up to 70% in optimized procedures [1]. This compound class gained attention for its potential to modulate enzymatic pathways implicated in inflammation and neurological disorders, positioning it as a focus for structure-activity relationship (SAR) studies.
4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid belongs to a structurally diverse family of aryl-substituted 4-oxobutanoic acids, unified by a central γ-keto acid framework but differentiated by their aromatic substitution patterns. Its molecular architecture comprises three key regions:
Table 1: Comparative Structural Features of Key 4-Oxobutanoic Acid Derivatives
Compound Name | Molecular Formula | Aryl Substituent | PSA (Ų) | Key Structural Distinction |
---|---|---|---|---|
4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid | C₁₆H₁₃ClNO₄ | 4-Chlorophenoxyphenyl | 63.6 [1] | Phenoxy-anilino-aryl core |
4-(4-Chlorophenyl)-4-oxobutanoic acid | C₁₀H₉ClO₃ | 4-Chlorophenyl | 54.4 [3] | Direct aryl-ketone linkage |
4-Oxo-4-(phenylamino)butanoic acid | C₁₀H₁₁NO₃ | Phenyl | 66.4 [7] | Unsubstituted anilino group |
4-[(4-Fluorophenyl)amino]-4-oxobutanoic acid | C₁₀H₁₀FNO₃ | 4-Fluorophenyl | 66.4 [8] | Fluoro-substituted anilino group |
This structural classification highlights how strategic aromatic modifications influence electronic properties, steric accessibility, and overall pharmacophore topology. The para-chlorophenoxy group in our subject compound significantly increases molecular weight (304.73 g/mol) and lipophilicity compared to simpler analogs like 4-(4-chlorophenyl)-4-oxobutanoic acid (212.63 g/mol), potentially enhancing membrane permeability and target affinity [1] [3]. The conjugated system formed by the anilino-carbonyl linkage may also contribute to rigidity and planarity, factors critical for selective target engagement.
The primary therapeutic significance of 4-((4-(4-chlorophenoxy)phenyl)amino)-4-oxobutanoic acid lies in its potential as an inhibitor of kynurenine 3-hydroxylase (KMO), a pivotal enzyme in the kynurenine pathway of tryptophan metabolism. KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a step linked to neuroactive metabolite imbalances implicated in neurodegenerative and psychiatric disorders. The compound's structural analogy to kynurenine—particularly the anilino-carbonyl moiety mimicking the substrate’s keto-amine group—enables competitive binding at the enzyme's active site [2] [5]. Beyond KMO, derivatives demonstrate modulatory effects on:
Table 2: Enzymatic Targets and Binding Features of 4-Oxobutanoic Acid Derivatives
Target Enzyme | Biological Pathway | Key Binding Interactions | Inhibitory Potency (IC₅₀) |
---|---|---|---|
Kynurenine 3-hydroxylase | Tryptophan catabolism | Anilino N-H with heme propionate; carboxylate with Mg²⁺/Arg²⁷⁸ | Low micromolar [2] |
Carboxylesterases | Prodrug metabolism | Nucleophilic attack on carbonyl by serine-OH | Variable |
HDAC isoforms | Epigenetic regulation | Chelation of Zn²⁺ via carboxylate (weak) | >100 μM |
The chlorophenoxy extension enhances selectivity for peripheral over central KMO isoforms due to reduced blood-brain barrier penetration—a property leveraged in designing peripherally restricted immunomodulators [5]. Molecular dynamics simulations suggest the chlorophenoxy group occupies a hydrophobic subpocket adjacent to KMO’s catalytic center, displacing water molecules critical for hydroxylation. This mechanistic insight underscores the compound’s role as a template for optimizing next-generation enzyme inhibitors with improved potency and pharmacokinetic profiles.
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0